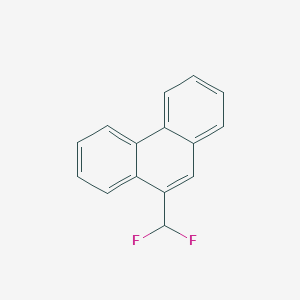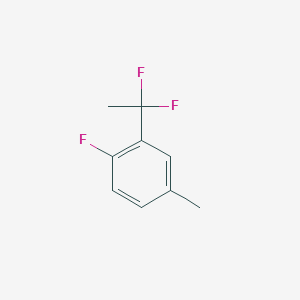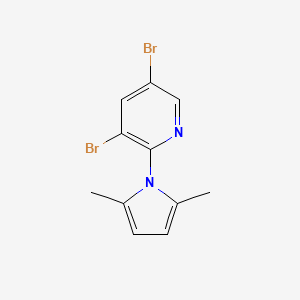
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
“3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is a chemical compound with the molecular formula C11H10Br2N2 . It has an average mass of 330.018 Da and a monoisotopic mass of 327.921051 Da .
Molecular Structure Analysis
The molecular structure of “3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” consists of a pyridine ring substituted with two bromine atoms and a 2,5-dimethyl-1H-pyrrol-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” include a molecular weight of 330.02 g/mol. Other properties such as melting point, boiling point, and density are not available in the retrieved data .Applications De Recherche Scientifique
Antifungal Activity
A related compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, has demonstrated significant antifungal activity against species like Candida albicans and Aspergillus fumigatus. This suggests potential for developing new antimycotic drugs (Dabur et al., 2005).
Structural and Spectral Properties
Research on bis(pyrrol-2-yl)pyridines, which include compounds similar to 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, has been conducted to understand their synthesis, structure, and spectral properties. This is significant for the development of diverse dipyrrole-pyridine assemblies (Trofimov et al., 2005).
Corrosion Inhibition
Studies on pyridine–pyrazole compounds, including derivatives of pyrroles, have shown their effectiveness as inhibitors for steel corrosion in hydrochloric acid solutions. This indicates potential applications in industrial corrosion protection (Bouklah et al., 2005).
Monoclonal Antibody Production
A pyrrole derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has shown the ability to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This is crucial for reducing the cost and improving the supply of medications (Aki et al., 2021).
Electronic and Bioactive Characteristics
The synthesis and study of pyridine derivatives, such as 3,5-bis(2,5-dimethylphenyl)pyridine, have highlighted their electronic and bioactive characteristics, including antioxidant activity. This suggests potential applications in developing new therapeutic agents (Akram et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical processes, including cell differentiation and cytokine production .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell differentiation and cytokine production .
Propriétés
IUPAC Name |
3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2/c1-7-3-4-8(2)15(7)11-10(13)5-9(12)6-14-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRWYUFFMEEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=N2)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)
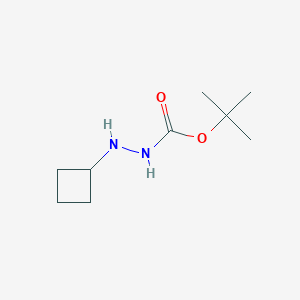


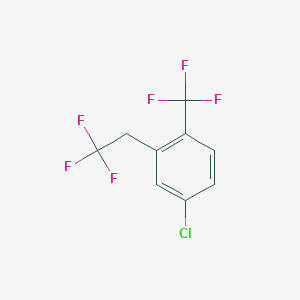
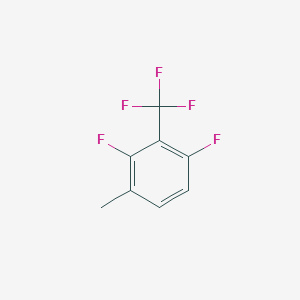

![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)


